3,5-Bis(trifluoromethyl)phenylhydrazine chemical properties
3,5-Bis(trifluoromethyl)phenylhydrazine chemical properties
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine: Properties, Reactivity, and Applications
Introduction
3,5-Bis(trifluoromethyl)phenylhydrazine is a substituted aromatic hydrazine that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features, dominated by the presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring, impart distinct chemical properties that are highly sought after in drug development and materials science. The CF₃ groups are known to enhance key pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity.[1]
This guide provides a comprehensive technical overview of 3,5-bis(trifluoromethyl)phenylhydrazine, detailing its chemical and physical properties, synthetic utility, core reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
The physical and chemical characteristics of 3,5-bis(trifluoromethyl)phenylhydrazine are foundational to its handling, storage, and application in synthesis. The compound is typically a white to yellow crystalline solid at room temperature.[2][3] The dual trifluoromethyl substituents significantly influence its electronic properties and solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₆N₂ | [4][5][6] |
| Molecular Weight | 244.14 g/mol | [4][5][6] |
| Appearance | White to yellow crystalline solid | [2][3] |
| Melting Point | 80 °C | [3][7] |
| Boiling Point | 196.5 ± 40.0 °C (Predicted) | [3][7] |
| Solubility | Sparingly soluble in water | [3][8] |
| pKa | 4.10 ± 0.10 (Predicted) | [3][7] |
| CAS Number | 886-35-1 | [2][4][6] |
Synthesis and Availability
While commercially available from various chemical suppliers for research and development purposes, understanding its synthesis provides valuable context.[9][10] The synthesis of phenylhydrazines, in general, is a well-established process in organic chemistry. A common industrial method involves the diazotization of a corresponding aniline followed by a reduction step. In this case, 3,5-bis(trifluoromethyl)aniline would serve as the precursor.
The general workflow involves reacting the aniline with sodium nitrite in the presence of a strong acid (like HCl) to form a diazonium salt. This intermediate is then reduced, typically using sodium sulfite, to yield the target phenylhydrazine.[11]
Caption: General synthesis of phenylhydrazines.
Core Reactivity and Synthetic Utility
The reactivity of 3,5-bis(trifluoromethyl)phenylhydrazine is primarily centered around the nucleophilic hydrazine moiety (-NHNH₂). This functional group enables several powerful chemical transformations.
Condensation with Carbonyl Compounds
A cornerstone reaction of hydrazines is their acid-catalyzed condensation with aldehydes and ketones to form stable hydrazone adducts.[12] The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This reaction is fundamental for creating C=N bonds and serves as a gateway to more complex heterocyclic systems.
Caption: Formation of a hydrazone.
Synthesis of Heterocycles: Pyrazoles
This hydrazine is a key precursor for synthesizing substituted pyrazoles, a class of heterocyclic compounds with significant biological activity. Research has demonstrated a synthetic route where 3,5-bis(trifluoromethyl)phenylhydrazine is reacted with a diketone or a related intermediate. For instance, a hydrazone formed from 3',5'-bis(trifluoromethyl)acetophenone can be treated with the Vilsmeier-Haack reagent (a source of DMF and POCl₃) to construct the pyrazole ring.[13] Such pyrazole derivatives have shown potent activity against drug-resistant bacteria.[1][13]
Caption: Pyrazole synthesis workflow.
Fischer Indole Synthesis
Phenylhydrazines are the eponymous reagents in the Fischer indole synthesis, a classic and versatile method for preparing indoles.[11] While specific examples for 3,5-bis(trifluoromethyl)phenylhydrazine are less common in introductory literature, its structure is amenable to this reaction. The process involves reacting the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then rearranges via a[14][14]-sigmatropic shift to ultimately yield the indole core, a privileged scaffold in medicinal chemistry.
Applications in Drug Discovery and Research
The strategic placement of two CF₃ groups makes this hydrazine an attractive building block for developing new therapeutic agents.
-
Antimicrobial Agents: As previously mentioned, pyrazole derivatives synthesized from this compound have demonstrated significant antimicrobial activity.[1] Specifically, certain compounds show broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some leads being potent against MRSA persisters and biofilms.[1]
-
Cancer Research: The bis(trifluoromethyl)phenyl moiety is explored in various scaffolds for anticancer activity. While not a direct application of the hydrazine itself, related structures such as 1,3,5-triazine derivatives are being investigated as inhibitors of key signaling pathways in cancer, like the PI3K/mTOR pathway.[15] The physicochemical properties imparted by the CF₃ groups are valuable in designing potent and selective enzyme inhibitors.
-
Analytical Chemistry: The reactivity of the hydrazine group with carbonyls allows for its use as a derivatization agent. It has been used to measure the concentration of formaldehyde, reacting with it to form a stable, quantifiable derivative.[8]
Safety, Handling, and Storage
As a laboratory chemical, 3,5-bis(trifluoromethyl)phenylhydrazine requires careful handling. It is classified as hazardous and necessitates adherence to strict safety protocols.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2][14] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4][14] |
Handling Procedures:
-
Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][16]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][8][16]
-
Keep the container tightly closed to prevent moisture ingress.[2][8][16]
-
For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3][7]
Conclusion
3,5-Bis(trifluoromethyl)phenylhydrazine is more than a simple chemical reagent; it is a sophisticated building block that empowers chemists to access novel molecular architectures with enhanced biological properties. Its well-defined reactivity, centered on the hydrazine functional group, provides reliable pathways to valuable heterocyclic systems like pyrazoles and indoles. The dual trifluoromethyl groups confer advantageous physicochemical properties, making this compound a highly valuable tool in the ongoing search for new and effective therapeutic agents, particularly in the fight against drug-resistant pathogens. Proper understanding of its properties, reactivity, and safety is essential for its effective and responsible use in the laboratory.
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